2-Amino-2-(3-tetrahydrofuranyl)ethanol
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Overview
Description
2-Amino-2-(3-tetrahydrofuranyl)ethanol is an organic compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . It is a white crystalline solid that is soluble in water and some organic solvents . This compound is commonly used as a reagent or intermediate in organic synthesis and has applications in various fields such as dye and pesticide manufacturing .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Amino-2-(3-tetrahydrofuranyl)ethanol involves the reaction of 2-aminoethanol with trichloroethanol, followed by the addition of tetrahydrofuran as a solvent . The reaction typically proceeds through a series of steps to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually produced in batch reactors under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(3-tetrahydrofuranyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines and alcohols .
Scientific Research Applications
2-Amino-2-(3-tetrahydrofuranyl)ethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the manufacture of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-tetrahydrofuranyl)ethanol involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biochemical pathways and influence the activity of specific enzymes .
Comparison with Similar Compounds
- 2-Aminoethanol
- 2-Amino-2-methyl-1-propanol
- 2-Amino-2-(hydroxymethyl)-1,3-propanediol
Comparison: 2-Amino-2-(3-tetrahydrofuranyl)ethanol is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and differentiates it from other similar compounds .
Properties
IUPAC Name |
2-amino-2-(oxolan-3-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-6(3-8)5-1-2-9-4-5/h5-6,8H,1-4,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHDMZFKZJRAOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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